8-Bromo-4-hydroxyquinoline-2-carboxylic acid
Overview
Description
8-Bromo-4-hydroxyquinoline-2-carboxylic acid is a derivative of quinoline, a heterocyclic aromatic organic compound This compound is characterized by the presence of a bromine atom at the 8th position, a hydroxyl group at the 4th position, and a carboxylic acid group at the 2nd position on the quinoline ring
Mechanism of Action
Target of Action
It is known that similar compounds, such as 5-carboxy-8-hydroxyquinoline (iox1), are effective inhibitors of 2-oxoglutarate (2og) and iron-dependent oxygenases . These enzymes play a crucial role in various biological processes, including nucleic acid demethylation and γ-butyrobetaine hydroxylation .
Mode of Action
Based on the action of similar compounds, it can be inferred that it might interact with its targets by inhibiting their enzymatic activity . This inhibition could lead to changes in the biochemical processes regulated by these enzymes .
Biochemical Pathways
If it acts similarly to 5-carboxy-8-hydroxyquinoline (iox1), it could affect pathways involving 2og-dependent enzymes . These enzymes are involved in a variety of biological processes, including epigenetic regulation and metabolism .
Result of Action
If it acts similarly to 5-carboxy-8-hydroxyquinoline (iox1), it could lead to changes in the methylation status of nucleic acids and other substrates of 2og-dependent enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-4-hydroxyquinoline-2-carboxylic acid typically involves the bromination of 4-hydroxyquinoline-2-carboxylic acid. One common method includes the use of bromine in an acidic medium to introduce the bromine atom at the 8th position of the quinoline ring. The reaction conditions often involve maintaining a controlled temperature and pH to ensure selective bromination.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors to control the reaction parameters precisely. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
8-Bromo-4-hydroxyquinoline-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or thiourea under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
8-Bromo-4-hydroxyquinoline-2-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It exhibits antimicrobial and anticancer activities, making it a candidate for drug development.
Medicine: Potential therapeutic applications due to its biological activities.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
8-Hydroxyquinoline-2-carboxylic acid: Lacks the bromine atom but shares similar biological activities.
4-Hydroxyquinoline-2-carboxylic acid: Lacks the bromine atom and has different reactivity.
8-Bromoquinoline-2-carboxylic acid: Lacks the hydroxyl group, affecting its chemical properties.
Uniqueness
8-Bromo-4-hydroxyquinoline-2-carboxylic acid is unique due to the presence of both the bromine atom and the hydroxyl group, which confer distinct chemical reactivity and biological activities compared to its analogs.
Properties
IUPAC Name |
8-bromo-4-oxo-1H-quinoline-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO3/c11-6-3-1-2-5-8(13)4-7(10(14)15)12-9(5)6/h1-4H,(H,12,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVLPEZFQNJXXMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)NC(=CC2=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10431503 | |
Record name | 4-hydroxy-8-bromo-quinoline-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10431503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10174-71-7 | |
Record name | 8-Bromo-4-hydroxy-2-quinolinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10174-71-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-hydroxy-8-bromo-quinoline-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10431503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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